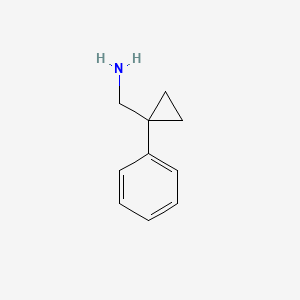

(1-phenylcyclopropyl)methanamine

描述

The exploration of (1-phenylcyclopropyl)methanamine and its analogs is a testament to the enduring appeal of strained ring systems in drug discovery. The unique conformational constraints and electronic properties of the cyclopropyl (B3062369) ring, coupled with the synthetic versatility of the aminomethyl group, have positioned this scaffold as a valuable building block in the design of new chemical entities.

The story of cyclopropylamines in medicinal chemistry is intrinsically linked to the development of monoamine oxidase inhibitors (MAOIs). A pivotal moment in this narrative was the synthesis and discovery of the antidepressant properties of tranylcypromine (B92988) in the mid-20th century. nih.govnih.govnih.gov Initially conceived as an amphetamine analog, its potent MAOI activity was a landmark discovery that paved the way for a new class of antidepressants. nih.govnih.gov The clinical introduction of tranylcypromine, a trans-2-phenylcyclopropylamine, highlighted the therapeutic potential of incorporating the cyclopropylamine (B47189) moiety into pharmacologically active molecules. nih.govnih.gov This early success spurred further investigation into cyclopropylamine derivatives, exploring their potential as enzyme inhibitors and modulators of various biological pathways. nih.govdntb.gov.ua

The this compound scaffold continues to be a focal point of contemporary research due to the advantageous physicochemical properties imparted by the cyclopropyl ring. This rigid, three-membered ring can enhance metabolic stability, improve potency, and influence the conformation of molecules, thereby affecting their interaction with biological targets. nih.gov

Recent research has explored derivatives of this compound for a range of biological activities. For instance, studies have investigated 1-phenylcyclopropane carboxamide derivatives for their antiproliferative effects against human myeloid leukemia cell lines. nih.gov These investigations have revealed that specific substitutions on the phenyl ring and modifications of the amine group can lead to compounds with significant biological activity.

Furthermore, the core structure of this compound has been identified as a substrate for monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. nih.gov This interaction underscores the scaffold's potential for designing molecules that can modulate neurochemical pathways. The structural features of this compound have also made it a valuable tool in the study of enzyme-ligand interactions, particularly with dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes. nih.gov

Table 1: Biological Activities of this compound Derivatives

| Derivative Class | Biological Target/Assay | Observed Activity | Reference |

|---|---|---|---|

| 1-Phenylcyclopropane Carboxamides | U937 (Human Myeloid Leukemia) Cell Proliferation | Effective inhibition | nih.gov |

| This compound | Monoamine Oxidase (MAO) | Substrate | nih.gov |

| Imamine-1,3,5-triazine Derivatives | MDA-MB-231 (Breast Cancer) Cells | Potent anti-proliferative activity (IC50 = 6.25 µM for compound 4f) | rsc.org |

| 4-Acetylphenylamine-based Imidazole Derivatives | PPC-1 (Prostate Carcinoma) Cells | EC50 values ranging from 3.1 to 47.2 µM | nih.gov |

| 1,3,4-Oxadiazole Derivatives | MDA-MB-231 (Breast Adenocarcinoma) Cells | Reduced cell viability | mdpi.com |

| 1H-indazole-3-amine Derivatives | K562 (Chronic Myeloid Leukemia) Cells | IC50 value of 5.15 µM for compound 6o | mdpi.com |

IC50 and EC50 values represent the concentration of a substance required for 50% inhibition or effect, respectively.

The academic pursuit of this compound and its analogs has followed several distinct yet interconnected trajectories:

Synthetic Methodology: A significant portion of research has focused on the development of efficient synthetic routes to access the core scaffold and its derivatives. This includes methods for the construction of the 1-phenylcyclopropane unit and the introduction of the aminomethyl group. nih.gov Researchers have explored various synthetic strategies, including the use of phase transfer catalysts and different coupling reagents to generate libraries of compounds for biological screening. nih.gov

Biological Evaluation: A primary research thrust has been the biological evaluation of this compound derivatives against a variety of targets. This has encompassed screening for anticancer activity against various cell lines, including breast, prostate, and leukemia. nih.govrsc.orgnih.govmdpi.commdpi.com Additionally, studies have investigated their potential as enzyme inhibitors, targeting enzymes such as monoamine oxidase and dipeptidyl peptidase IV. nih.govnih.govijpsonline.com

Structural Biology and Structure-Activity Relationship (SAR) Studies: To understand the molecular basis of their biological activity, researchers have undertaken structural biology and SAR studies. A notable example is the determination of the crystal structure of dipeptidyl peptidase IV in complex with a derivative of this compound (PDB ID: 2BUA). nih.gov Such studies provide invaluable insights into the binding modes of these compounds and guide the rational design of more potent and selective analogs. nih.govijpsonline.comnih.govnih.gov The analysis of how different substituents on the phenyl ring and modifications to the aminomethyl group affect biological activity is a crucial aspect of these investigations.

Structure

3D Structure

属性

IUPAC Name |

(1-phenylcyclopropyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEMGCALFIHXAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239451 | |

| Record name | 1-(Phenylcyclopropyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-42-2 | |

| Record name | 1-Phenylcyclopropanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Phenylcyclopropyl)methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Phenylcyclopropyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylcyclopropanemethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 1 Phenylcyclopropyl Methanamine and Its Derivatives

Classical Synthesis Routes of (1-Phenylcyclopropyl)methanamine

Classical approaches to this compound typically involve the sequential formation of a cyclopropyl (B3062369) precursor followed by functional group transformations to introduce the amine moiety.

Formation of the Cyclopropyl Group Precursors

A common and effective method for creating the 1-phenylcyclopropane backbone starts from 2-phenylacetonitrile (B1602554). nih.gov This pathway involves the α-alkylation of the nitrile with 1,2-dibromoethane (B42909). The reaction is a phase-transfer-catalyzed cyclopropanation, where a strong base is used to deprotonate the carbon alpha to both the phenyl ring and the cyano group, creating a nucleophile that subsequently reacts with 1,2-dibromoethane in an intramolecular cyclization to form 1-phenylcyclopropane-1-carbonitrile.

This nitrile intermediate is a versatile precursor. It can be hydrolyzed under acidic conditions, for instance with concentrated hydrochloric acid, to yield 1-phenylcyclopropane-1-carboxylic acid. nih.gov Both the nitrile and the carboxylic acid are key intermediates that can be converted to the target amine.

Table 1: Optimization of Phase Transfer Catalysis for 1-Phenylcyclopropaneacetonitrile Synthesis This table is generated based on data for optimizing cyclopropanation reactions.

| Entry | Base | Phase Transfer Catalyst (PTC) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | NaOH | Tetrabutylammonium bromide (TBAB) | Water/DCM | Good |

| 2 | KOH | Benzyltriethylammonium chloride (TEBAC) | Water | Moderate |

| 3 | Na2CO3 | None | Water | Low |

| 4 | NaOH | None | Water | Low |

Amination Reactions in this compound Synthesis

Once the cyclopropyl precursors are obtained, several classical amination strategies can be employed.

Reduction of Nitrile: The intermediate 1-phenylcyclopropane-1-carbonitrile can be directly converted to this compound via reduction. This is a standard transformation in organic synthesis, typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

Hofmann Rearrangement: An alternative route begins with the 1-phenylcyclopropane-1-carboxylic acid precursor. The carboxylic acid is first converted to its corresponding primary amide, 1-phenylcyclopropane-1-carboxamide. This can be achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ammonia. The resulting amide can then undergo a Hofmann rearrangement. wikipedia.orgchemistrysteps.com This reaction treats the primary amide with bromine and a strong base (like NaOH), causing a rearrangement that expels the carbonyl group as carbon dioxide and yields the primary amine with one less carbon atom. wikipedia.orgchemistrywithwiley.com

Curtius Rearrangement: The Curtius rearrangement provides another pathway from 1-phenylcyclopropane-1-carboxylic acid to the target amine. nih.govrsc.orgorganic-chemistry.org In this multi-step sequence, the carboxylic acid is first converted into an acyl azide (B81097). This is often done by converting the acid to an acyl chloride and then reacting it with an azide salt (e.g., sodium azide). The acyl azide, upon heating, undergoes rearrangement to form an isocyanate, with the loss of nitrogen gas. wikipedia.org This isocyanate intermediate is then hydrolyzed with water or acid to furnish this compound and carbon dioxide. organic-chemistry.orgmasterorganicchemistry.com A combined theoretical and experimental study on the Curtius rearrangement of cyclopropyl azides supports a concerted pathway for the reaction. nih.gov

Reductive Amination Strategies for this compound Derivatives

Reductive amination is a highly versatile one-pot method for synthesizing substituted amines, including derivatives of this compound. wikipedia.org This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine. wikipedia.org

To synthesize N-substituted derivatives of this compound, a suitable starting material would be 1-phenylcyclopropyl ketone. This ketone can be reacted with a primary or secondary amine in the presence of a reducing agent. A key advantage of this method is that by choosing different amines, a wide variety of N-substituted derivatives can be prepared.

The choice of reducing agent is crucial for the success of the reaction. Milder reducing agents are preferred as they selectively reduce the iminium ion intermediate without significantly reducing the starting ketone.

Table 2: Common Reducing Agents for Reductive Amination This table lists common reagents used in reductive amination and their typical characteristics.

| Reducing Agent | Abbreviation | Characteristics |

|---|---|---|

| Sodium cyanoborohydride | NaBH₃CN | Mild; effective at slightly acidic pH; toxic cyanide byproduct. |

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective; does not require acidic conditions; less toxic. organic-chemistry.org |

| Sodium borohydride | NaBH₄ | More reactive; can reduce the starting carbonyl if not controlled. |

| α-Picoline-borane | Mild; can be used in various solvents, including water. organic-chemistry.org | |

| Hydrogen (H₂) with metal catalyst | H₂/Pd, Pt, Ni | Catalytic method; can be highly efficient. wikipedia.org |

Interestingly, research has shown that the reaction between amines and α-carbonylcyclopropanes can lead to different products depending on the catalyst used. While a rhodium catalyst typically yields the expected reductive amination product, using a ruthenium catalyst can trigger a ring-expansion reaction to form pyrrolidines. nih.gov

Advanced Synthetic Approaches and Methodological Innovations

Modern synthetic chemistry seeks to develop more efficient and selective methods, particularly for producing specific stereoisomers of chiral molecules.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

This compound is a chiral molecule. The development of methods to selectively synthesize one enantiomer over the other (enantioselective synthesis) is a significant area of research. Advanced strategies often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One advanced approach involves the use of engineered enzymes. For instance, engineered imine reductases (IREDs) have been successfully used for the asymmetric synthesis of bulky N-cyclopropylmethyl-1-aryl-1-phenylmethylamines, achieving high yields and excellent enantiomeric excess (ee). nih.gov This biocatalytic approach highlights a powerful method for producing chiral amine pharmaceutical intermediates.

A well-established strategy for inducing stereoselectivity is the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical course of a reaction, and is then removed.

In the context of synthesizing chiral cyclopropanes, a chiral auxiliary can be attached to the precursor molecule before the cyclopropane (B1198618) ring is formed. For example, a highly diastereoselective synthesis of vinylcyclopropane (B126155) derivatives has been achieved using (-)-8-phenylmenthol (B56881) as a chiral auxiliary attached to an α,β-unsaturated ester. The chiral auxiliary directs the addition of a telluronium allylide to form the cyclopropane ring with high diastereoselectivity. While this specific example produces a vinylcyclopropane, the principle can be adapted to other systems to control the stereochemistry of the cyclopropane ring itself, which is a crucial step toward the stereoselective synthesis of molecules like this compound.

Asymmetric Catalysis in this compound Synthesis

The synthesis of enantiomerically pure this compound is a significant challenge in organic chemistry, with asymmetric catalysis emerging as a powerful tool. Chiral catalysts are employed to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

One notable approach involves the use of engineered imine reductases (IREDs). These enzymes have been successfully utilized in the asymmetric reduction of related bulky N-cyclopropylmethyl-1-aryl-1-phenylmethylimines, achieving high enantiomeric excess (ee) values, often exceeding 99%. nih.gov This biocatalytic method offers a highly selective and environmentally friendly route to chiral amines.

Another strategy employs organocatalysts, such as diphenylprolinol silyl (B83357) ethers. These catalysts have been effective in mediating domino reactions that can construct complex molecular architectures with high enantioselectivity. nih.gov For instance, a domino Michael/epimerization/Michael/1,2-addition reaction sequence has been developed to synthesize topologically unique chiral noradamantanes with excellent enantioselectivity (up to 97% ee). nih.gov While not directly synthesizing this compound, these methods highlight the potential of organocatalysis in creating chiral cyclopropane-containing molecules.

The table below summarizes key aspects of asymmetric catalysis relevant to the synthesis of chiral cyclopropylamines.

| Catalytic System | Substrate Type | Key Features | Enantiomeric Excess (ee) |

| Engineered Imine Reductases (IREDs) | N-cyclopropylmethyl-1-aryl-1-phenylmethylimines | Biocatalytic, high selectivity | >99% nih.gov |

| Diphenylprolinol Silyl Ether | Dimalononitriles and Aldehydes | Organocatalytic domino reaction | up to 97% nih.gov |

Enantiomeric Excess Determination in this compound Research

The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, confirming the success of a stereoselective reaction. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. Chiral derivatizing agents (CDAs) can be used to convert the enantiomeric mixture into diastereomers, which exhibit distinct signals in the NMR spectrum. nih.gov For example, an inorganic cyclodiphosph(iii)azane CDA has been shown to be effective for measuring the ee of chiral amines. nih.gov The reaction of the amine with the CDA, followed by quaternization, results in sharp ³¹P NMR signals with distinct chemical shifts for the resulting diastereomers, allowing for direct integration and ee determination. nih.gov

Another NMR-based method involves the use of chiral lanthanide shift reagents, such as Eu(hfc)₃. chemrxiv.org These reagents can induce chemical shift differences between the signals of the enantiomers, enabling their quantification.

Circular dichroism (CD) spectroscopy is another powerful technique. The association of an achiral host molecule with chiral guests can lead to the formation of enantiomeric complexes that exhibit characteristic CD signals. nih.gov The sign and magnitude of the CD signal can be used to determine the configuration and enantiomeric excess of the chiral compound. nih.gov

The enantiomeric excess is calculated using the formula: ee (%) = |([R] - [S])/([R] + [S])| x 100, where [R] and [S] are the concentrations of the R and S enantiomers, respectively. wikipedia.orgyoutube.com

The following table outlines common methods for determining enantiomeric excess.

| Method | Principle | Advantages |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR signals. nih.gov | Direct quantification through integration. nih.gov |

| NMR with Chiral Shift Reagents | Induction of chemical shift differences between enantiomers. chemrxiv.org | In-situ analysis without derivatization. |

| Circular Dichroism (CD) Spectroscopy | Formation of diastereomeric complexes with distinct CD spectra. nih.gov | High sensitivity. |

Metal-Catalyzed Cyclopropanation and Amination

The construction of the this compound scaffold often involves metal-catalyzed reactions to form the cyclopropane ring and introduce the amine functionality.

Metal-catalyzed cyclopropanation is a key step. Transition metal catalysts, such as those based on rhodium(II) and gold(I), are effective in promoting the intramolecular cyclopropanation of appropriately substituted precursors. nih.gov For instance, the ring-opening of cyclopropenes in the presence of these catalysts can generate metal carbenoids, which then undergo intramolecular cyclopropanation to form bicyclo[4.1.0]heptane frameworks. nih.gov A common synthetic route to the core 1-phenylcyclopropane structure involves the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane. nih.gov

The introduction of the amine group can be achieved through various methods. One approach is the reduction of a nitrile group, which can be present in the cyclopropane precursor. Alternatively, direct amination reactions can be employed.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in the synthesis of pharmaceutical intermediates like this compound. This involves the use of safer solvents, minimizing waste, and improving energy efficiency.

A key focus is the replacement of hazardous solvents. For example, solvents like N,N-dimethylformamide (DMF) are being replaced with greener alternatives such as ethyl acetate (B1210297) (EtOAc). unibo.it The use of propylene (B89431) carbonate (PC), a biodegradable and low-toxicity solvent, has also been explored for N-alkylation reactions, where it can act as both the solvent and a reagent. mdpi.com

Atom economy is another central principle. Reactions that maximize the incorporation of starting materials into the final product are preferred. researchgate.net For instance, tandem reactions, where multiple bond-forming events occur in a single pot, can significantly improve atom economy and reduce the number of purification steps. thieme-connect.de

The use of catalysis, both metal-based and enzymatic, aligns with green chemistry principles by enabling reactions to proceed under milder conditions and with higher selectivity, thus reducing energy consumption and by-product formation. nih.govkit.edu

The table below highlights some green chemistry approaches relevant to the synthesis.

| Green Chemistry Principle | Application in Synthesis |

| Safer Solvents | Replacement of DMF with EtOAc or propylene carbonate. unibo.itmdpi.com |

| Atom Economy | Use of tandem reactions to minimize waste. researchgate.netthieme-connect.de |

| Catalysis | Employment of catalysts to improve efficiency and reduce energy use. nih.govkit.edu |

Chemical Reactivity and Transformation Mechanisms of this compound

The chemical behavior of this compound is largely dictated by the reactivity of its primary amine group and the unique properties of the cyclopropane ring.

N-Alkylation Reactions of the Amine Moiety

The primary amine group of this compound is nucleophilic and readily undergoes N-alkylation reactions. These reactions are fundamental for the synthesis of derivatives with modified biological activities.

N-alkylation can be achieved using various alkylating agents, such as alkyl halides. The reaction typically proceeds via an S_N2 mechanism. researchgate.net Transition metal catalysts, particularly those based on iridium and ruthenium, have been shown to be highly effective in catalyzing the N-alkylation of amines with alcohols. nih.gov This "borrowing hydrogen" methodology is an atom-economical and environmentally friendly approach.

Tandem N-alkylation–intramolecular Michael addition reactions have also been developed for the synthesis of heterocyclic structures from primary amines. thieme-connect.de This strategy allows for the rapid construction of complex molecular scaffolds.

Acid-Base Chemistry and Protonation Behavior of this compound

As a primary amine, this compound is a weak base and will react with acids to form the corresponding ammonium (B1175870) salt. The lone pair of electrons on the nitrogen atom can accept a proton, leading to the formation of a positively charged species.

The basicity of the amine can be influenced by the electronic properties of the phenylcyclopropyl group. The cyclopropane ring, with its increased s-character in the C-H bonds, can have a modest electron-withdrawing effect, which may slightly decrease the basicity of the amine compared to a simple alkylamine.

The protonation of the amine is a key aspect of its behavior in biological systems, as it will exist predominantly in its protonated form at physiological pH. This protonation is also important for its interaction with biological targets, such as enzymes and receptors. For example, this compound has been studied as a substrate for monoamine oxidase (MAO), where its interaction with the enzyme is influenced by its protonation state. nih.gov

Oxidative Transformations and Metabolism-Related Reactions

The metabolism of this compound has been a subject of investigation, particularly in the context of its interaction with monoamine oxidase (MAO), a key enzyme in the metabolism of xenobiotic amines. Research has shown that this compound acts as a substrate for MAO. nih.gov The oxidative transformation facilitated by this enzyme results in the conversion of the primary amine to an aldehyde. Specifically, this compound is metabolized to 1-phenylcyclopropanecarboxaldehyde. nih.gov This process occurs without causing inactivation of the enzyme. nih.gov

The reaction highlights a specific metabolic pathway for this cyclopropylamine (B47189) derivative. The structural integrity of the cyclopropane ring is maintained during this particular oxidative process.

Table 1: Metabolic Transformation of this compound by Monoamine Oxidase (MAO)

| Substrate | Enzyme | Product | Outcome for Enzyme |

| This compound | Monoamine Oxidase (MAO) | 1-Phenylcyclopropanecarboxaldehyde | No inactivation |

Ring-Opening Reactions of the Cyclopropyl Moiety

The cyclopropane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions. longdom.org This inherent reactivity is a key feature of cyclopropylamine derivatives and can be initiated by various factors, including electrophilic attack. The presence of the nitrogen atom in the aminomethyl group influences the regioselectivity of the ring cleavage.

In related substituted cyclopropylamines, such as trans-2-phenylcyclopropylamine hydrochloride, electrophilic ring-opening has been observed to occur at the distal C-C bond (the bond furthest from the substituent). nih.gov This phenomenon is attributed to the electron-withdrawing nature of the ammonium group, which weakens the distal bond. nih.gov The cleavage of the vicinal bond (the bond adjacent to the substituent) is also a common pathway, particularly in donor-acceptor substituted cyclopropanes, leading to the formation of zwitterionic intermediates. nih.gov The specific conditions and the nature of the substituents on the cyclopropane ring dictate the preferred pathway for ring-opening. acs.orgorganic-chemistry.org

Table 2: Factors Influencing Ring-Opening Reactions of Substituted Cyclopropanes

| Factor | Influence on Ring-Opening | Predominant Cleavage Site |

| Ring Strain | Provides the driving force for the reaction. acs.org | Not a determining factor for regioselectivity. |

| Substituent Effects (Electron-withdrawing) | Weakens the distal C-C bond. nih.gov | Distal bond |

| Substituent Effects (Donor-Acceptor) | Stabilizes charge separation upon cleavage. nih.gov | Vicinal bond |

| Reaction Conditions (e.g., Acidic) | Can promote electrophilic attack and initiate cleavage. nih.govdigitellinc.com | Dependent on substituent effects. |

Comparative Reactivity Studies with Analogous Cycloalkylamines

The reactivity of this compound has been compared with that of its structural analogue, 1-benzylcyclopropylamine (B1214768), particularly in their interactions with monoamine oxidase (MAO). nih.gov These studies reveal significant differences in their biochemical behavior based on a subtle structural variation—the position of the phenyl group relative to the cyclopropylamine moiety.

While this compound serves as a substrate for MAO, undergoing oxidation without affecting the enzyme's activity, 1-benzylcyclopropylamine acts as a mechanism-based inactivator of MAO. nih.gov This means that 1-benzylcyclopropylamine not only binds to the enzyme but also undergoes a chemical transformation that leads to the irreversible inactivation of the enzyme. nih.gov The proposed mechanism for this inactivation involves a one-electron transfer process. nih.gov

This comparative analysis underscores how the placement of the phenyl group—directly on the cyclopropane ring versus on the methyl group of the amine—dramatically alters the molecule's reactivity and its interaction with a biological target.

Table 3: Comparative Reactivity of this compound and an Analogous Cycloalkylamine with Monoamine Oxidase (MAO)

| Compound | Structure | Interaction with MAO |

| This compound | Phenyl group attached to the cyclopropane ring | Substrate; converted to 1-phenylcyclopropanecarboxaldehyde. nih.gov |

| 1-Benzylcyclopropylamine | Phenyl group attached to the methyl group of the amine | Mechanism-based inactivator. nih.gov |

Computational Chemistry and Theoretical Investigations of 1 Phenylcyclopropyl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are pivotal in elucidating electronic structure, reactivity, and reaction pathways.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine equilibrium geometries, thermochemical properties, and molecular orbitals. phcogj.com For derivatives of (1-phenylcyclopropyl)methanamine, DFT calculations, often using the B3LYP/6-31G basis set, help in understanding their chemical stability and reactivity. phcogj.com

Table 1: Illustrative DFT-Calculated Electronic Properties Note: This table is a representative example based on typical DFT studies of similar organic molecules, as specific DFT data for this compound is not readily available in the searched literature.

| Parameter | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | -0.5 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | 6.0 eV |

| Dipole Moment | A measure of the net molecular polarity. | 1.2 D |

Ab Initio Methods for Reaction Mechanism Elucidation

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods are crucial for elucidating reaction mechanisms. For instance, this compound is known to be a substrate for monoamine oxidase (MAO), which converts it to 1-phenylcyclopropanecarboxaldehyde without inactivating the enzyme. nih.gov In contrast, the related compound 1-benzylcyclopropylamine (B1214768) acts as a mechanism-based inactivator of MAO, proceeding through a proposed one-electron mechanism. nih.gov

Theoretical studies using ab initio methods can model the step-by-step transformation of the substrate within the enzyme's active site. Such calculations can help to map the potential energy surface of the reaction, identify transition states, and determine activation energies, thereby explaining why one analog acts as a substrate while another acts as an inactivator.

Molecular Modeling and Simulations

Molecular modeling and simulations are essential for studying the dynamic behavior of molecules and their interactions with biological macromolecules.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. nih.gov These simulations can reveal the conformational flexibility of this compound and its analogs. researchgate.netmdpi.com For a molecule with a phenyl ring and a cyclopropyl (B3062369) group, various conformations are possible due to the rotation around single bonds. MD simulations can determine the preferred conformations and the energy barriers between them. researchgate.net

When studying ligand-receptor interactions, MD simulations can verify the stability of binding modes predicted by docking studies. nih.gov For example, a simulation of a ligand docked into a protein's active site can show how the ligand and protein atoms move and interact over a period, providing insights into the stability of the complex. nih.govnih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics used to analyze the stability of the system and the flexibility of specific regions. nih.gov

Docking Studies to Predict Binding Modes with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. It is frequently used to predict the binding mode of a ligand to a protein's active site. For cyclopropylamine (B47189) derivatives, which are known to interact with enzymes like histone demethylase KDM1A and monoamine oxidases (MAO), docking studies are invaluable. nih.govnih.gov

These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues in the target protein. phcogj.com For example, docking studies of 2-phenylcyclopropylmethylamine (PCPMA) derivatives with the D3 dopamine (B1211576) receptor have been used to understand how substituents on the phenyl ring and the amine group influence binding affinity. nih.gov The results of such studies can guide the design of new, more potent, and selective inhibitors. nih.gov

Table 2: Representative Docking Study Results for a Cyclopropylamine Derivative Note: This table is a generalized representation of typical data obtained from docking studies.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Monoamine Oxidase A | -7.5 | Tyr407, Tyr444 | Hydrogen Bond, π-π Stacking |

| Monoamine Oxidase B | -7.1 | Tyr398, Tyr435 | Hydrogen Bond, Hydrophobic |

| KDM1A | -8.2 | Asp555, Trp557 | Hydrogen Bond, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are often developed using statistical methods and descriptors derived from the molecular structure.

For analogs of this compound, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed. nih.gov These studies generate 3D contour maps that visualize the regions where steric, electrostatic, or hydrophobic properties of the molecule are correlated with biological activity. For instance, a CoMSIA model for PCPMA derivatives showed that hydrophobic interactions played a significant role in their binding affinity to the D3 receptor. nih.gov Such models are powerful predictive tools in drug design, allowing for the rational design of new compounds with enhanced activity. nih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) in this compound Research

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies like CoMFA and CoMSIA are powerful computational tools used to correlate the biological activity of a series of compounds with their 3D structural properties. While direct CoMFA and CoMSIA studies on this compound are not extensively published, research on closely related analogues, such as 2-phenylcyclopropylmethylamine (PCPMA) derivatives, provides a strong framework for its potential application. nih.gov

In a study on PCPMA derivatives targeting the dopamine D3 receptor (D3R), both CoMFA and CoMSIA models were successfully developed to understand the structural requirements for receptor affinity and selectivity. nih.gov These models generate 3D contour maps that visualize the regions where specific physicochemical properties influence biological activity.

CoMFA calculates steric and electrostatic fields around the molecules. For PCPMA derivatives, the analysis highlighted regions where bulky groups would enhance or diminish activity, as well as areas where positive or negative electrostatic potential is favorable for binding. nih.gov

CoMSIA expands on this by evaluating five different fields: steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields. This provides a more detailed picture of the intermolecular interactions governing ligand-receptor binding. nih.govnih.gov The CoMSIA results for PCPMA derivatives indicated that steric, electrostatic, and hydrophobic fields were critical for their interaction with the D3R. nih.gov

These studies establish a precedent for applying CoMFA and CoMSIA to a series of this compound derivatives. By synthesizing and testing a set of such compounds, researchers could build robust 3D-QSAR models to guide the optimization of their properties for a specific biological target, such as monoamine oxidase (MAO). nih.gov The resulting models would be instrumental in designing new analogues with enhanced potency and selectivity. nih.gov

Table 1: Key Parameters in CoMFA and CoMSIA Studies

| Parameter | Description | Relevance to this compound Research |

|---|---|---|

| Alignment | Superimposing a set of molecules to orient them in a common coordinate system. | Crucial first step for building a predictive 3D-QSAR model. Pharmacophore-based alignment is often used. researchgate.net |

| Steric Fields | Maps regions where the shape and size of the molecule affect activity. | Identifies where bulky or smaller substituents on the phenyl or cyclopropyl ring might improve target binding. |

| Electrostatic Fields | Maps regions where charge distribution influences activity. | Guides modifications to enhance electrostatic complementarity with the target's binding site. |

| Hydrophobic Fields | (CoMSIA) Maps regions where hydrophobicity is favorable or unfavorable. | Informs the design of substituents to optimize interactions with hydrophobic pockets in a target protein. nih.gov |

| H-Bond Fields | (CoMSIA) Maps regions where hydrogen bond donors or acceptors are favorable. | Crucial for optimizing interactions, as the amine group in this compound is a potential H-bond donor. |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | High q² values (e.g., > 0.5) indicate a robust and predictive model. nih.govnih.gov |

| r² (Non-cross-validated r²) | A measure of the correlation between experimental and predicted activities for the training set. | Indicates how well the model fits the data used to create it. |

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound Derivatives

Computational drug design strategies are broadly categorized into ligand-based and structure-based approaches. Both are highly applicable to the development of novel drugs from the this compound scaffold.

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the biological target is unknown. It relies on the information from a set of molecules (ligands) known to interact with the target. The aforementioned CoMFA and CoMSIA analyses are prime examples of LBDD. nih.gov By analyzing a series of this compound derivatives with known activities, one could develop a pharmacophore model. This model represents the essential 3D arrangement of functional groups required for biological activity, which can then be used to screen virtual compound libraries for new, potentially active molecules.

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM) is available. nih.gov this compound is an analogue of phenethylamine (B48288) and is known to be a substrate for monoamine oxidase (MAO). nih.gov The crystal structures of both human MAO-A and MAO-B are well-characterized, making SBDD a powerful approach. pnas.org

Using molecular docking, a key SBDD technique, researchers can simulate the binding of this compound and its derivatives into the active site of MAO. phcogj.com This allows for:

Prediction of Binding Modes: Visualizing how the molecule orients itself within the binding pocket.

Identification of Key Interactions: Pinpointing specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other contacts with the ligand. nih.gov

Rational Design of New Inhibitors: Modifying the structure of this compound to enhance these interactions, for example, by adding substituents to the phenyl ring to fill a hydrophobic pocket or to form a new hydrogen bond, thereby increasing binding affinity and selectivity. nih.gov

For instance, studies on MAO have revealed a substrate-binding cavity and an entrance cavity, which are largely hydrophobic. nih.gov SBDD applied to this compound would focus on optimizing the fit of the phenyl and cyclopropyl groups within these cavities to design more potent and selective MAO inhibitors.

Prediction of Pharmacological Profiles through Computational Approaches

Beyond predicting binding affinity, computational methods can forecast the broader pharmacological profile of a compound, including its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Predicting these characteristics early in the drug discovery process is essential to avoid costly late-stage failures.

For this compound and its derivatives, various in silico models can be used:

Physicochemical Properties: Basic properties like molecular weight, logP (lipophilicity), and polar surface area (PSA) can be calculated. These are fundamental determinants of a molecule's drug-likeness and pharmacokinetic behavior. acs.org

ADMET Prediction: Sophisticated algorithms can predict properties such as oral bioavailability, blood-brain barrier penetration, interaction with metabolic enzymes (like Cytochrome P450s), and potential toxicities. phcogj.com For example, computational models could predict whether derivatives of this compound are likely to be orally bioavailable or if they might have off-target effects.

Molecular Docking: Docking against a panel of known off-target proteins (e.g., hERG channel, other receptors) can help predict potential side effects and guide the design of more selective compounds. phcogj.com

By integrating these computational predictions, a comprehensive pharmacological profile can be assembled for novel this compound derivatives before they are even synthesized, allowing for a more efficient and targeted drug discovery effort. phcogj.com

Isotope Effect Studies on this compound Reactions

Isotope effect studies are a fundamental tool in physical organic chemistry for elucidating reaction mechanisms. By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), subtle changes in reaction rates can be measured, providing insight into bond-breaking and bond-forming steps. wikipedia.orgcore.ac.uk

Deuterium (B1214612) Tracer Studies in Mechanistic Investigations

Deuterium tracer studies involve strategically placing deuterium atoms in a reactant molecule to follow their fate throughout a chemical reaction or metabolic pathway. For this compound, this could be used to probe the mechanism of its enzymatic oxidation by MAO.

For example, by synthesizing this compound with deuterium atoms on the aminomethyl group (-CD₂NH₂) or on the cyclopropyl ring, one could investigate the following:

Site of Initial Oxidation: Analysis of the metabolic products would reveal where the oxidation occurs. If the initial step is C-H bond cleavage at the aminomethyl group, this would be a key finding.

Rearrangement Mechanisms: The cyclopropyl ring is susceptible to ring-opening reactions. acs.org Using deuterium labeling could help determine if and how such rearrangements occur during metabolism by tracing the position of the labels in the final products.

These studies provide unambiguous evidence for reaction pathways that is often difficult to obtain by other means. columbia.edu

Kinetic Isotope Effects and Reaction Pathway Analysis

The Kinetic Isotope Effect (KIE) is the ratio of the reaction rate of a compound with a lighter isotope to the rate of the same compound with a heavier isotope (kH/kD). wikipedia.org Measuring the KIE is a powerful method for determining whether a C-H bond is broken in the rate-determining step of a reaction. core.ac.uk

This compound is a substrate for monoamine oxidase, which converts it to 1-phenylcyclopropanecarboxaldehyde. nih.gov The mechanism of this oxidation involves the cleavage of a C-H bond adjacent to the nitrogen atom. A KIE study on this reaction would be highly informative.

Primary KIE: If the C-H bond on the methylene (B1212753) bridge is broken during the rate-determining step, replacing these hydrogens with deuterium should significantly slow down the reaction, resulting in a "normal" primary KIE (typically kH/kD > 2). core.ac.uk This would provide strong evidence for this step being the slowest in the enzymatic cycle.

Secondary KIE: Isotopic substitution at positions not directly involved in bond cleavage can also lead to smaller, secondary KIEs. These can provide information about changes in hybridization or steric environment at that position during the transition state. wikipedia.org

Table 2: Application of KIE in Studying the Oxidation of this compound

| Type of KIE | Isotopic Substitution Location | Expected kH/kD Value | Mechanistic Implication |

|---|---|---|---|

| Primary | -CH₂NH₂ → -CD₂NH₂ | > 2 | C-H bond cleavage at the methylene group is part of the rate-determining step. core.ac.uk |

| Secondary | Phenyl Ring or Cyclopropyl Ring | ~1.0 - 1.4 | Indicates changes in geometry or hybridization at the labeled position during the transition state. wikipedia.org |

| None | -CH₂NH₂ → -CD₂NH₂ | ≈ 1 | C-H bond cleavage occurs in a fast step before or after the rate-determining step. baranlab.org |

By combining deuterium tracer studies and KIE measurements, a detailed and evidence-based understanding of the reaction pathways and mechanisms involving this compound can be achieved.

Biological Activity and Pharmacological Mechanisms of 1 Phenylcyclopropyl Methanamine

Neurotransmitter System Modulation

The primary pharmacological effects of (1-phenylcyclopropyl)methanamine are centered on its ability to alter the functioning of neurotransmitter systems in the brain. This is largely achieved through its potent inhibition of monoamine oxidase enzymes.

Monoamine Oxidase (MAO) Inhibition by this compound and its Analogs

This compound and its related compounds are recognized as powerful inhibitors of monoamine oxidase (MAO), a class of enzymes responsible for the degradation of monoamine neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine. This inhibitory action is a key determinant of their pharmacological profile.

The interaction between this compound and MAO is a complex, multi-step process that ultimately leads to the inactivation of the enzyme. This type of inhibition is known as mechanism-based or "suicide" inhibition. The process begins with the inhibitor binding to the active site of the MAO enzyme. The enzyme then initiates the oxidation of the inhibitor, which generates a highly reactive intermediate species. This reactive intermediate subsequently forms a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme, leading to its irreversible inactivation.

A notable characteristic of the interaction between this compound and MAO is its dual behavior as both a substrate and an inactivator. This means that while the enzyme metabolizes some molecules of the compound, it is irreversibly inactivated by others. The efficiency of this inactivation is quantified by the partition ratio, which represents the number of times the enzyme metabolizes the compound for every one inactivation event. A lower partition ratio signifies a more efficient inactivator. For instance, the renowned MAO inhibitor tranylcypromine (B92988), a structural analog of this compound, is known to be a potent inactivator of MAO.

Monoamine oxidase exists in two distinct forms, or isozymes: MAO-A and MAO-B. These isozymes have different substrate specificities and are targeted by different inhibitors. Research into analogs of this compound has revealed that structural modifications can lead to selectivity for one isozyme over the other. For example, studies on N-substituted analogs of 1-phenylcyclopropylamine have demonstrated varying degrees of inhibitory potency and selectivity for MAO-A and MAO-B. This selectivity is a critical factor in the therapeutic application of these compounds, as MAO-A and MAO-B play different roles in neurotransmitter metabolism. For example, N-methyl-N-(1-phenylcyclopropyl)amine has been shown to be a selective inhibitor of MAO-B.

Modulation of Serotonin and Dopamine Levels in the Central Nervous System

By inhibiting the action of MAO, this compound and its analogs effectively increase the levels of monoamine neurotransmitters in the brain. The inhibition of MAO-A primarily leads to an increase in serotonin and norepinephrine, while the inhibition of MAO-B results in elevated dopamine levels. This modulation of neurotransmitter concentrations is the underlying mechanism for the observed pharmacological effects of these compounds. The increased availability of these neurotransmitters in the synaptic cleft enhances neurotransmission and can lead to a range of physiological and psychological effects.

Receptor Binding and Ligand-Receptor Interactions

While the primary mechanism of action for this compound and its analogs is the inhibition of MAO, the potential for direct interactions with neurotransmitter receptors cannot be entirely dismissed. However, the bulk of scientific literature has concentrated on their enzymatic inhibitory properties. Any direct binding to receptors is generally considered to be of a lower affinity and secondary to their effects on MAO. Further investigation is required to fully elucidate the receptor binding profiles of these compounds and to ascertain the clinical relevance of any such interactions.

Serotonin Receptor (5-HT) Agonism and Antagonism

The serotonergic system is a key target for this compound derivatives, which exhibit complex interactions including selective agonism and allosteric modulation.

Research has focused on optimizing the 2-phenylcyclopropylmethylamine scaffold to develop potent and selective agonists for the 5-HT2C receptor. nih.gov Modifications to the alkoxyl substituent on the aromatic ring have yielded ligands with enhanced potency at the 5-HT2C receptor and excellent selectivity against the 5-HT2A and 5-HT2B receptors. nih.gov

One notable derivative, compound (+)-16b, demonstrated a high potency with an EC50 of 4.2 nM at the 5-HT2C receptor. nih.gov It showed no activity at the 5-HT2B receptor and was 89-fold more selective for 5-HT2C over 5-HT2A, making it one of the most potent and selective 5-HT2C agonists identified. nih.gov Another derivative, a 2-phenylcyclopropylmethylamine (PCPMA) derivative modified from a virtual screening lead, also showed antidepressant-like effects as a highly selective 5-HT2C receptor agonist. nih.gov The functional selectivity of these compounds is significant, as both 5-HT2C receptor agonists and antagonists have been found to attenuate the head-twitch response elicited by the non-selective serotonin agonist DOI (2,5-dimethoxy-4-iodoamphetamine), suggesting that different ligands can produce distinct signaling outcomes at the same receptor. nih.gov

| Compound | 5-HT2C EC50 (nM) | 5-HT2A Selectivity (Fold vs. 5-HT2C) | 5-HT2B Activity |

|---|---|---|---|

| (+)-16b | 4.2 | 89 | No Activity |

Beyond direct agonism, derivatives of the this compound structure can act as allosteric modulators, binding to a site on the receptor distinct from the primary (orthosteric) binding site of the endogenous ligand, serotonin. nih.govnih.gov This modulation can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the receptor's response to the primary agonist. nih.gov

A piperazine-linked phenyl cyclopropyl (B3062369) methanone (B1245722) derivative has been identified as a dual allosteric modulator. researchgate.net It acts as a positive allosteric modulator (PAM) at the 5-HT2C receptor, increasing the maximum effect (Emax) of serotonin to 139% of its normal response. researchgate.net Concurrently, the same compound functions as a negative allosteric modulator (NAM) at the 5-HT2B receptor, where it increases the potency of serotonin (decreasing its EC50 value tenfold) without altering its maximum effect. researchgate.net This dual activity highlights the potential for developing highly specific drugs that can fine-tune the activity of different serotonin receptor subtypes.

| Receptor | Modulation Type | Effect on Serotonin (5-HT) Activity |

|---|---|---|

| 5-HT2C | Positive Allosteric Modulator (PAM) | Increases Emax to 139% |

| 5-HT2B | Negative Allosteric Modulator (NAM) | Decreases EC50 tenfold |

Dopamine Receptor (D) Ligand Activity, particularly D3 Receptor Selectivity

The dopamine D3 receptor is a critical therapeutic target for neuropsychiatric disorders. nih.gov Developing ligands with high selectivity for the D3 receptor over the highly homologous D2 receptor is a significant challenge but a key goal for minimizing side effects. nih.govfrontiersin.org

Interestingly, some derivatives of this compound have shown affinity for dopamine receptors in addition to their primary serotonergic activity. A highly selective 5-HT2C agonist based on the PCPMA scaffold was also found to possess a moderate binding affinity for the dopamine D3 receptor. nih.gov This polypharmacology, where a single compound interacts with multiple targets, is an area of growing interest in drug development. The selective distribution of the D3 receptor in the limbic regions of the brain makes it a particularly attractive target for treating conditions like drug addiction. nih.gov A series of N-phenylpiperazine analogs have been successfully developed to bind selectively to the D3 receptor, demonstrating that specific structural modifications can achieve high selectivity, with some compounds showing over 1500-fold greater affinity for D3 versus D2 receptors. mdpi.comjohnshopkins.edu

Investigation of Other Neurotransmitter Receptors and Ion Channels

The pharmacological profile of this compound derivatives extends to other receptor systems. For instance, tasimelteon, a compound that contains a PCPMA backbone, is an agonist for melatonin (B1676174) receptors MT1 and MT2. nih.gov The interaction of neurotransmitter receptors with ion channels is a fundamental aspect of neuronal signaling, where receptor activation leads to a diversity of cellular responses. nih.gov Neurotransmitter receptors can be broadly categorized into families such as the Cys-loop receptors, which are ligand-gated ion channels responsive to neurotransmitters like acetylcholine (B1216132) and GABA. nih.govmdpi.com The ability of the PCPMA scaffold to interact with multiple, distinct receptor systems like the serotonin and melatonin receptors underscores its versatility as a chemical starting point for drug discovery. nih.gov

Enzyme Inhibition Beyond MAO

While the this compound structure is famously associated with MAO inhibition, its derivatives are also capable of inhibiting other clinically relevant enzymes.

Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol, contributing to the formation of foam cells in atherosclerosis. nih.govbiorxiv.org Inhibition of ACAT is therefore a therapeutic strategy for managing hypercholesterolemia. datapdf.com

A series of N-phenyl-N'-[(1-phenylcycloalkyl)methyl]ureas, which are derivatives of the core this compound structure, have been developed as potent ACAT inhibitors. datapdf.comnih.gov One such compound, PD 129337, was identified as a powerful inhibitor of ACAT with an IC50 value of 17 nM. nih.gov Further modifications to the N'-phenyl group led to the development of compounds with improved properties. nih.gov For example, inhibiting ACAT in microglial cells has been shown to increase the expression of the ABCA1 transporter, which facilitates cholesterol efflux, highlighting a potential mechanism for reducing cholesterol accumulation in the context of neurodegenerative diseases. mdpi.com

| Compound | Target Enzyme | Inhibitory Potency (IC50) |

|---|---|---|

| PD 129337 | Acyl-CoA:cholesterol acyltransferase (ACAT) | 17 nM |

Other Enzyme Targets and Inhibition Mechanisms

Research into the enzymatic interactions of this compound has primarily centered on its relationship with monoamine oxidase (MAO). As a cyclopropane (B1198618) analogue of phenethylamine (B48288), it was investigated as a potential inactivator of MAO. nih.gov Studies have shown that this compound acts as a substrate for MAO. nih.gov The enzyme metabolizes the compound, leading to the formation of 1-phenylcyclopropanecarboxaldehyde. nih.gov Notably, this process does not result in the inactivation of the MAO enzyme. nih.gov

In contrast, a related compound, 1-benzylcyclopropylamine (B1214768), functions as a potent competitive reversible inhibitor of MAO and also as a mechanism-based inactivator. nih.gov This highlights how slight structural modifications can significantly alter the interaction with the enzyme. While the interaction with MAO is established for this compound, current research has not extensively identified other specific enzyme targets or detailed alternative inhibition mechanisms for this particular compound.

Pharmacological Efficacy and Therapeutic Potential (Research Phase)

The therapeutic potential of this compound is still in the early stages of investigation. Its structural characteristics, particularly the presence of the phenylcyclopropyl moiety, suggest possible applications in various pharmacological areas, drawing parallels with other compounds containing this group.

The structural similarity of this compound to known psychoactive compounds has prompted preliminary interest in its potential for treating psychiatric and neurological disorders.

Direct research on this compound for depression is limited. However, studies on analogous compounds are noteworthy. For instance, N-methyl-1-(1-phenylcyclohexyl)methanamine, a compound with a similar structural motif, has been identified as a novel triple reuptake inhibitor of serotonin, norepinephrine, and dopamine. This compound has demonstrated potential for the treatment of major depressive disorder.

Table 1: Investigational Analogues for Depression

| Compound | Mechanism of Action | Potential Application |

|---|

Currently, there is a lack of available scientific literature and research studies investigating a direct link between this compound and the treatment of schizophrenia.

While there are no direct studies on this compound for ADHD, its structure can be considered in the broader context of stimulant design. The cyclopropyl ring is a feature in some compounds designed to have central nervous system activity. Analogues of methylphenidate, a common ADHD medication, have been widely explored. The core structure of this compound, with its phenyl and amine groups separated by a cyclopropyl linker, presents a variation on the phenethylamine scaffold common to many stimulants.

The potential analgesic and anti-inflammatory effects of this compound are not well-documented. However, research into related compounds containing the cyclopropylamine (B47189) structure has suggested possible avenues for investigation. Some studies have explored cyclopropylamine derivatives for their analgesic properties, though these have not specifically included this compound. Similarly, while some natural and synthetic compounds are known for their anti-inflammatory effects, there is no direct evidence to date to suggest that this compound possesses significant anti-inflammatory properties.

Anti-Tubercular Activity of Related Compounds

The search for novel anti-tubercular agents has led to the exploration of various chemical scaffolds, including those containing a cyclopropyl ring. The unique conformational constraints and electronic properties of the cyclopropyl group can influence the biological activity of a molecule.

One area of investigation has been on quinolone derivatives incorporating a cyclopropyl moiety. For instance, a series of 1-cyclopropyl-1,4-dihydro-8-methyl-6-nitro-4-oxo-7-(substituted secondary amino)quinoline-3-carboxylic acids were synthesized and evaluated for their in-vitro activity against Mycobacterium tuberculosis H37Rv. Among these, the compound 1-cyclopropyl-1,4-dihydro-7-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)-8-methyl-6-nitro-4-oxoquinoline-3-carboxylic acid demonstrated a notable minimum inhibitory concentration (MIC) of 0.39 µM. nih.gov Another compound in the same series, 7-(2-carboxy-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-1-cyclopropyl-1,4-dihydro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylic acid , was found to be highly active against multi-drug resistant M. tuberculosis (MDR-TB) with a MIC of 0.09 µM. nih.gov

Anti-Proliferation Effects in Cancer Research

The investigation of compounds with a phenylcyclopropylamine backbone for anti-cancer properties has also been an area of interest, primarily due to the structural similarities to some existing therapeutic agents.

Research into N-substituted (2-phenylcyclopropyl)methylamines has been conducted with a focus on their activity as serotonin 2C (5-HT2C) receptor agonists for potential use as antipsychotic medications. nih.gov Within this series, the N-benzyl derivative, (+)-1-(2-phenylcyclopropyl)-N-(phenylmethyl)methanamine , showed significant antipsychotic-like activity in preclinical models. nih.gov While this study provides valuable insights into the pharmacological effects of phenylcyclopropylamine derivatives, it does not directly address their anti-proliferative activity in cancer cells.

Other studies have explored the cytotoxic effects of various substituted pyrroles. For example, substituted ethyl-2-phenacyl-3-phenylpyrrole-4-carboxylates have demonstrated potent cytotoxicity against several human cancer cell lines, including leukemia, lymphoma, and carcinoma cells. nih.gov The mechanism of action for these compounds appears to involve the inhibition of DNA and protein synthesis. nih.gov However, these pyrrole (B145914) derivatives are structurally different from this compound.

The table below summarizes the anti-proliferative activity of a ciprofloxacin (B1669076) chalcone (B49325) hybrid, which, while not a direct derivative, provides context for the anti-cancer potential of complex molecules.

| Compound Name | Cell Line | IC50 (µg/mL) after 24h | IC50 (µg/mL) after 48h |

| 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid | HepG2 | 22 ± 1.33 | 5.6 ± 0.42 |

| 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid | MCF7 | 54 ± 3.5 | 11.5 ± 0.9 |

| Data from a study on a ciprofloxacin chalcone hybrid, provided for contextual reference. nih.gov |

Analytical Methods Development and Characterization for 1 Phenylcyclopropyl Methanamine

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of (1-phenylcyclopropyl)methanamine, providing powerful means to separate the compound from impurities and to resolve its chiral forms.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. It is particularly crucial for determining the enantiomeric purity of the compound, as the two enantiomers can exhibit different biological activities.

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving chiral amines. mdpi.comnih.gov The choice of mobile phase, which often consists of mixtures of alkanes like hexane (B92381) or heptane (B126788) with an alcohol modifier such as isopropanol (B130326) or ethanol, and sometimes a basic additive like diethylamine (B46881) (DEA), is critical for achieving baseline separation. nih.gov The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

For purity assessment, reversed-phase HPLC methods are commonly employed. These methods can simultaneously determine the presence of organic impurities alongside the main compound. nih.gov Optimization of HPLC methods often involves screening different columns and mobile phase compositions to achieve the best resolution and selectivity. nih.gov Factors such as column temperature and flow rate can also be adjusted to fine-tune the separation. nih.gov

Table 1: Illustrative HPLC Conditions for Chiral Separation

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose-based) | Enantiomeric Resolution mdpi.comnih.gov |

| Mobile Phase | Hexane/Isopropanol with Diethylamine (DEA) | Elution and Separation of Enantiomers |

| Flow Rate | 1.0 mL/min | Controlled Elution |

| Detection | UV at 220 nm | Quantitation and Detection of Phenyl Ring |

| Temperature | 25 °C | Method Stability and Reproducibility |

This table represents typical starting conditions for method development and may require optimization.

Gas Chromatography (GC) is another valuable technique for the analysis of this compound, particularly for assessing its volatility and purity. Given its amine functional group and molecular weight, the compound is amenable to GC analysis, often with flame ionization detection (FID) or mass spectrometry (GC-MS).

For successful GC analysis of primary amines, it is sometimes necessary to derivatize the compound to improve its thermal stability and chromatographic behavior. However, direct analysis is also possible. The choice of the GC column is important, with moderately polar columns often providing good peak shape and resolution for amines. The injector and detector temperatures must be optimized to ensure efficient vaporization of the sample without causing thermal degradation. GC can be particularly useful for identifying and quantifying volatile organic impurities that may be present from the synthesis process.

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information.

¹H NMR: The proton NMR spectrum would show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet or a multiplet, and the protons of the cyclopropyl (B3062369) ring would exhibit complex splitting patterns at higher field (lower ppm values), characteristic of strained ring systems. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. rsc.org One would expect to see signals for the carbons of the phenyl ring, the quaternary carbon of the cyclopropyl ring attached to the phenyl group, the methylene (B1212753) carbons of the cyclopropyl ring, the aminomethyl carbon, and potentially distinct signals for the aromatic carbons depending on their position. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Phenyl Protons/Carbons | 7.2 - 7.4 (multiplet) | 125 - 145 |

| Aminomethyl (-CH₂NH₂) | ~2.5 - 3.0 | ~45 - 55 |

| Cyclopropyl Protons | 0.5 - 1.5 (complex multiplets) | 10 - 25 |

| Quaternary Cyclopropyl Carbon | - | ~25 - 35 |

Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can help confirm its structure. The compound has a molecular formula of C₁₀H₁₃N and a monoisotopic mass of approximately 147.10 Da. nih.govchemspider.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 147. The fragmentation pattern is dictated by the structure of the molecule. Common fragmentation pathways would likely involve the loss of the amino group or cleavage of the cyclopropyl ring. A prominent peak might be expected at m/z 91, corresponding to a tropylium (B1234903) ion (C₇H₇⁺), which is a common fragment for compounds containing a benzyl (B1604629) group. Another significant fragment could arise from the cleavage of the C-C bond between the cyclopropyl ring and the aminomethyl group.

Table 3: Potential Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion | Description |

|---|---|---|

| 147 | [C₁₀H₁₃N]⁺ | Molecular Ion (M⁺) |

| 130 | [M - NH₃]⁺ | Loss of ammonia |

| 118 | [C₉H₁₀]⁺ | Loss of the aminomethyl radical |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in the this compound molecule.

IR Spectroscopy: The IR spectrum provides characteristic absorption bands for the different functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl and methylene groups appear just below 3000 cm⁻¹. The C=C stretching vibrations of the phenyl ring usually give rise to absorptions in the 1450-1600 cm⁻¹ region.

UV-Vis Spectroscopy: The UV-Vis spectrum is characterized by the absorption of ultraviolet light by the chromophores within the molecule. The primary chromophore in this compound is the phenyl group. It is expected to show characteristic absorption bands in the UV region, typically around 254-265 nm, which are due to the π → π* electronic transitions of the aromatic ring. researchgate.net

Table 4: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Primary Amine (N-H) | 3300 - 3500 | Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 3000 | Stretch |

Crystallography and Solid-State Characterization

X-ray Diffraction for Absolute Stereochemistry Determination

Following a comprehensive search of scientific literature, no specific studies detailing the use of X-ray diffraction for the determination of the absolute stereochemistry of this compound were identified. While X-ray crystallography is a definitive method for elucidating the three-dimensional structure of chiral molecules and assigning the absolute configuration of stereogenic centers, published research applying this technique to this compound is not available.

In principle, the process would involve the synthesis of an enantiomerically pure sample of this compound, followed by the growth of a single crystal suitable for X-ray analysis. The diffraction data collected would allow for the determination of the crystal system, space group, and unit cell dimensions. The absolute configuration would then be determined, often through the anomalous dispersion of X-rays by the atoms in the crystal, which is reported as the Flack parameter. A value close to zero for a given enantiomer would confirm its absolute stereochemistry (R or S).

Without experimental data, a data table for the crystallographic parameters of this compound cannot be generated.

Trace Analysis and Detection Methods

A thorough review of the available scientific literature did not yield any specific methods developed for the trace analysis and detection of this compound. Typically, the development of such methods is driven by the need to quantify a substance in a particular matrix, for example, in biological fluids for pharmacokinetic studies, in environmental samples for monitoring, or as an impurity in bulk chemical synthesis.

Hypothetically, trace analysis of this compound could be achieved using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). These methods would offer high selectivity and sensitivity. The development of such a method would involve optimizing the chromatographic separation, the ionization source, and the mass spectrometric detection parameters (e.g., selected ion monitoring or multiple reaction monitoring) to achieve low limits of detection (LOD) and quantification (LOQ).

As no specific research on the trace analysis of this compound has been published, a data table of analytical parameters such as retention time, LOD, LOQ, and linearity for this compound cannot be provided.

Structure Activity Relationship Sar Studies of 1 Phenylcyclopropyl Methanamine Derivatives

Impact of Substituents on the Phenyl Ring on Biological Activity

The nature and position of substituents on the phenyl ring of (1-phenylcyclopropyl)methanamine derivatives have a profound impact on their biological activity. The electronic and steric properties of these substituents can modulate the molecule's interaction with its biological targets, influencing both potency and selectivity.

Research into 1-phenylcyclopropane carboxamide derivatives, a closely related class of compounds, has demonstrated that substitutions on the phenyl ring significantly affect their anticancer properties. For instance, studies have shown that the presence of electron-donating groups, such as methyl and methoxy, on the phenyl ring can lead to higher yields in certain synthetic steps, which may indirectly influence the availability and subsequent biological testing of these compounds. nih.gov Conversely, the introduction of electron-withdrawing groups like fluoro and chloro resulted in lower synthetic yields. nih.gov